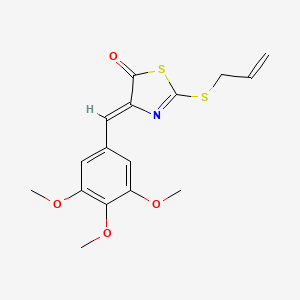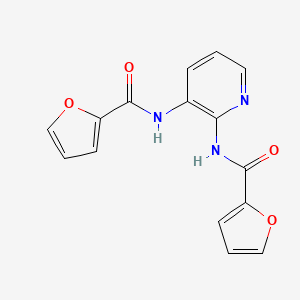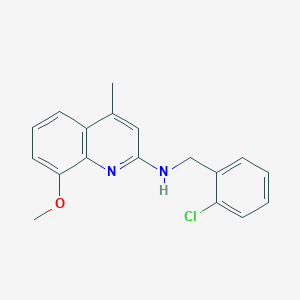![molecular formula C24H26O4 B5025580 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5025580.png)
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene, also known as AMPE-NAP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a naphthalene derivative that has been synthesized through a specific method, and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene is not fully understood, but it is believed to involve the activation of the Nrf2/ARE pathway. This pathway is responsible for regulating the expression of antioxidant and detoxification genes, and is known to play a key role in protecting cells against oxidative stress. By activating this pathway, this compound may be able to protect neurons against damage caused by oxidative stress.
Biochemical and Physiological Effects:
In addition to its neuroprotective properties, this compound has also been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to increase the expression of genes involved in energy metabolism, suggesting that it may have potential as a treatment for metabolic disorders. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene in lab experiments is its specificity. Because it has a well-defined mechanism of action and targets specific pathways, it can be used to study the effects of oxidative stress and neurodegeneration in a controlled manner. Additionally, this compound has been shown to be stable and non-toxic, which makes it a safe and reliable compound for use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it has only been tested in animal models, and its effects in humans are not yet fully understood. Additionally, the optimal dosage and administration of this compound for different applications is not yet known, which makes it difficult to design experiments that accurately reflect its potential therapeutic benefits.
Future Directions
Despite these limitations, there are many potential future directions for research on 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene. One area of research that is currently being explored is the use of this compound in the treatment of neurodegenerative diseases. Additionally, there is ongoing research into the potential use of this compound in the treatment of metabolic disorders and inflammatory diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound shows great promise as a compound with a wide range of potential applications in scientific research.
Synthesis Methods
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene can be synthesized through a multi-step procedure that involves the reaction of 4-allyl-2-methoxyphenol with 2-bromoethyl ether, followed by the reaction of the resulting product with 2-(2-bromoethoxy)ethanol. The final step involves the reaction of the resulting product with naphthalene-1,8-diol. This synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where this compound has been shown to have neuroprotective properties. Specifically, this compound has been shown to protect neurons against oxidative stress, which is a common cause of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive disorders.
properties
IUPAC Name |
1-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O4/c1-3-7-19-12-13-23(24(18-19)25-2)28-17-15-26-14-16-27-22-11-6-9-20-8-4-5-10-21(20)22/h3-6,8-13,18H,1,7,14-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPELWWRLYGPDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5025499.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5025504.png)
![[2-(propylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B5025508.png)
![[hydroxy(phenyl)methyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5025516.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5025521.png)


![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5025533.png)
![3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5025541.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5025562.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5025564.png)
